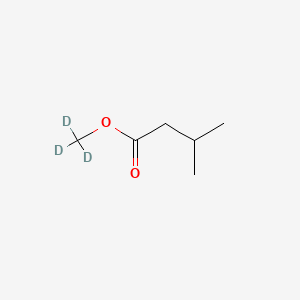

Isovaleric Acid Methyl-d3 Ester

Description

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

119.18 g/mol |

IUPAC Name |

trideuteriomethyl 3-methylbutanoate |

InChI |

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3/i3D3 |

InChI Key |

OQAGVSWESNCJJT-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isovaleric Acid Methyl D3 Ester and Analogues

Deuterium (B1214612) Incorporation Strategies for Organic Esters

Introducing deuterium into organic esters requires precise control over the reaction conditions and reagents to ensure the isotope is placed at the desired position. Strategies have evolved from classical methods to highly selective catalytic processes, providing access to a wide array of deuterated ester analogues.

The specific synthesis of Isovaleric Acid Methyl-d3 Ester involves the introduction of a trideuteromethyl (CD3) group at the ester's alcohol moiety. This "magic methyl" group can significantly alter a molecule's metabolic profile, making its selective incorporation a key goal in medicinal chemistry. nih.gov

Methods for creating the C-CD3 bond often rely on trideuteromethylating reagents. nih.gov The esterification of isovaleric acid can be performed using trideuteromethanol (CD3OD) under standard Fischer esterification conditions. masterorganicchemistry.com More advanced catalytic methods have also been developed for the α-trideuteromethylation of esters. For instance, an [IrCl(cod)2]/dppe-catalyzed process has been used for the α-methylation of aryl esters, with one reported example achieving 45% yield for trideuteromethylation. researchgate.net Similarly, a manganese pincer-catalyst has been shown to achieve the [D3]methylation of certain ketones and, in one case, an ester, although in low yield. researchgate.net A notable challenge in some of these methods is the potential for OMe-to-OCD3 exchange occurring alongside α-trideuteromethylation. researchgate.net

Table 1: Catalytic Systems for Trideuteromethylation of Esters

| Catalyst System | Substrate Type | Deuterated Product | Yield | Reference |

|---|---|---|---|---|

| [IrCl(cod)2]/dppe | Aryl Ester | α-trideuteromethylated ester | 45% | researchgate.net |

This table is interactive. Click on the headers to sort.

Hydrogen Isotope Exchange (HIE) is a powerful method for incorporating deuterium into organic molecules, often at positions adjacent to a functional group. researchgate.netiaea.org For esters, this typically involves the deuteration of the α-carbon. These reactions are commonly catalyzed by acids, bases, or transition metals, using an inexpensive deuterium source like heavy water (D2O). uni-rostock.de

An efficient method for the α-deuteration of α-amino esters uses 2-hydroxynicotinaldehyde (B1277654) as an organocatalyst in D2O under mild conditions. acs.org This technique demonstrates broad substrate scope and high deuterium incorporation, proceeding through the stabilization of a carbanion intermediate. acs.org However, steric hindrance can be a limiting factor, as the deuteration of valine and isoleucine methyl esters was not successful under these specific conditions. acs.org Biocatalytic approaches have also proven effective. An α-oxo-amine synthase (AONS) from Microseira wollei, SxtA AONS, has been repurposed to catalyze the site-selective deuteration of the α-carbon of various amino acid methyl esters using D2O. nih.gov This enzymatic method is robust and operates under mild conditions, affording high levels of deuterium incorporation. nih.gov

Reductive deuteration provides a pathway to deuterated alcohols, which are key precursors for synthesizing deuterated esters. This strategy involves the reduction of a carboxylic acid derivative where deuterium is incorporated during the reduction step. researchgate.net Traditional methods often use expensive and pyrophoric reagents like LiAlD4 or NaBD4. researchgate.netmdpi.com

More recent advancements utilize samarium(II) iodide (SmI2) and D2O as a mild and convenient system. organic-chemistry.org A general single-electron transfer (SET) reductive deuteration of aromatic esters has been developed to synthesize α,α-dideuterio benzyl (B1604629) alcohols with high deuterium incorporation (>95%). organic-chemistry.orgresearchwithrutgers.com This method shows excellent functional group tolerance. researchwithrutgers.com The protocol has been extended to the reductive deuteration of acyl chlorides using SmI2 and D2O, which also produces α,α-dideuterio alcohols with high yields and excellent deuterium incorporation (≥98%). mdpi.com This approach displays superior chemoselectivity compared to methods that require additives like Et3N. mdpi.comresearchgate.net A one-pot sequential HIE/reductive deuteration has also been developed, converting ketones into α,β-deuterated alcohols using D2O. nih.gov

Table 2: Reductive Deuteration Methods for Alcohol Precursor Synthesis

| Substrate | Reagents | Product | Deuterium Incorporation | Reference |

|---|---|---|---|---|

| Aromatic Esters | SmI2, Et3N, D2O | α,α-dideuterio benzyl alcohols | >95% | organic-chemistry.orgresearchwithrutgers.com |

| Acyl Chlorides | SmI2, D2O | α,α-dideuterio alcohols | ≥98% | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Catalytic Systems for Branched-Chain Esterification

The formation of esters from branched-chain carboxylic acids like isovaleric acid presents unique challenges, primarily due to steric hindrance around the carboxylic acid group. Efficient catalytic systems are required to overcome this hurdle and achieve high conversion rates.

Homogeneous catalysts are widely employed for the esterification of carboxylic acids. The Fischer esterification, which uses a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid (TsOH) with an excess of alcohol, is a classic method. masterorganicchemistry.commdpi.com

More advanced homogeneous systems have been developed for specific applications. For the synthesis of biologically active isovaleric acid esters, a palladium-based catalytic system has been utilized. researchgate.netwalshmedicalmedia.com The hydroalkoxycarbonylation of isobutylene (B52900) with carbon monoxide and various alcohols (ethanol, menthol, etc.) in the presence of a Pd(PPh3)4-PPh3-TsOH system at 100°C and 2.0 MPa CO pressure yields the corresponding isovalerate esters with 71-95% yield. researchgate.net This method is highly regioselective, producing only the linear ester product. researchgate.net Simple zinc(II) salts have also been shown to be effective, recyclable catalysts for the solvent-free esterification of fatty acids with long-chain alcohols, operating through a homogeneous system. acs.orgnih.gov

Table 3: Homogeneous Catalytic Systems for Isovalerate Ester Synthesis

| Catalyst System | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4-PPh3-TsOH | Isobutylene, CO, Alcohol | 100°C, 2.0 MPa | Isovalerate Ester | 71-95% | researchgate.net |

| Sulfuric Acid (H2SO4) | Isovaleric Acid, Alcohol | Varies | Isovalerate Ester | Varies | masterorganicchemistry.com |

This table is interactive. Click on the headers to sort.

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis, operating under mild conditions. nih.gov Lipases are the most commonly used enzymes for esterification reactions. nih.govbeilstein-journals.org

The immobilized lipase (B570770) B from Candida antarctica (commonly Novozym® 435) has demonstrated its ability to catalyze the synthesis of esters from branched-chain acids. nih.gov However, the enzymatic synthesis can be challenging when the acid itself is branched, due to steric limitations near the enzyme's active site. nih.gov Studies on the synthesis of 2-ethylhexyl 2-methylhexanoate showed that the position of the branch on the carboxylic acid is critical for the catalytic activity of the lipase. nih.gov In nature, the biosynthesis of branched-chain esters, which contribute significantly to fruit aroma, involves a series of enzymes including branched-chain amino transferase (BCAT), alcohol dehydrogenase (ADH), and alcohol acyl-CoA transferase (AAT). researchgate.net These pathways convert branched-chain amino acids into the corresponding esters. researchgate.net

Optimization of Reaction Parameters for Deuterated Ester Production

The efficient production of deuterated esters hinges on the careful optimization of several reaction parameters. These parameters influence not only the yield but, more critically, the isotopic purity and the efficiency of deuterium incorporation. Key variables in the synthesis of deuterated esters like this compound include the choice of catalyst, the deuterium source, temperature, reaction time, and solvent system. rsc.orgnih.govrug.nl

Direct hydrogen isotope exchange (HIE) reactions are a prominent strategy, allowing for the direct replacement of protium (B1232500) with deuterium on a pre-existing molecular framework. researchgate.netx-chemrx.com This approach is often more atom-economical than constructing the molecule from isotopically enriched starting materials. x-chemrx.com Catalysts play a pivotal role in these transformations, with transition-metal catalysts, such as those based on iridium, rhodium, and palladium, being extensively studied for their ability to facilitate C-H activation and subsequent deuteration. researchgate.netdigitellinc.comrsc.org

The primary goal in synthesizing deuterated compounds is to achieve the highest possible level of deuterium incorporation at specific molecular positions with minimal isotopic scrambling. The isotopic purity is a critical parameter, and its accurate determination is essential, often accomplished using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Several factors must be meticulously controlled to enhance deuterium purity:

Catalyst Selection and Loading: The choice of catalyst is paramount. For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency in the deuteration of benzoate (B1203000) esters. researchgate.net In other systems, superacid catalysts generated in situ have been effective for the α-deuteration of ketones using D₂O as the deuterium source, achieving up to 99% deuteration efficiency. rsc.org The catalyst concentration is also a key variable; for example, optimizing the amount of a [Ph₃C]⁺[B(C₆F₅)₄]⁻ pre-catalyst was crucial for achieving high deuterium incorporation in the deuteration of pentoxifylline. rsc.org

Deuterium Source: The most common and cost-effective deuterium source is deuterium oxide (D₂O). x-chemrx.comnih.gov Other sources include deuterium gas (D₂), deuterated solvents like acetone-d₆, and deuterated reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄). x-chemrx.comnih.govepj-conferences.org The choice of source can impact the reaction mechanism and efficiency. For example, in base-catalyzed hydrogen-deuterium exchange, D₂O is typically used in the presence of a base like triethylamine (B128534) or DBU. nih.gov

Reaction Conditions (Temperature and Time): Temperature and reaction time are interdependent parameters that must be optimized. Higher temperatures can increase reaction rates but may also lead to side reactions or reduced selectivity. For the deuteration of aniline, for example, reactions were conducted at 140 °C for 24 hours to achieve good incorporation. nih.gov Optimization studies often involve screening a range of temperatures and times to find the ideal balance for maximizing deuterium incorporation. rsc.orgnih.gov

Solvent and pH: The solvent can influence catalyst stability, substrate solubility, and the rate of exchange. In some cases, solvent-free systems are employed, where the substrates themselves form a deep eutectic solvent, which can enhance reaction rates. nih.gov The pH is particularly critical in acid- or base-catalyzed exchange reactions, as it directly affects the concentration of the catalytically active species. rsc.orgnih.gov

Below is a data table illustrating how reaction parameters can be varied to optimize deuterium incorporation in ester synthesis, based on findings from related deuteration studies.

| Parameter | Condition A | Condition B | Condition C | Outcome | Reference |

| Catalyst | Iridium-NHC Complex | Pd/C | Raney Nickel | Iridium complexes show high selectivity for directed deuteration. Raney nickel demonstrates superior deuterium incorporation under flow conditions. | researchgate.net, x-chemrx.com |

| Deuterium Source | D₂O | D₂ gas | Deuterated Methanol (B129727) | D₂O is a cost-effective and common source. D₂ gas can improve incorporation under pressure. Deuterated methanol is used in specific base-catalyzed reactions. | x-chemrx.com, nih.gov, researchgate.net |

| Temperature | 100 °C | 140 °C | 45 °C | Higher temperatures can increase reaction rates but require careful optimization to avoid side reactions. Lower temperatures are used in enzyme-catalyzed systems. | rsc.org, nih.gov, nih.gov |

| Reaction Time | 10 hours | 24 hours | 72 hours | Longer reaction times can lead to higher incorporation but must be balanced against potential degradation or side reactions. | rsc.org, nih.gov |

| Pressure | Atmospheric | High Pressure (H₂/D₂) | N/A | Increased pressure of deuterium gas can enhance incorporation efficiency. | nih.gov |

This table is a representative example based on general findings in deuteration chemistry and is intended to illustrate the impact of varying parameters.

Scaling up the synthesis of deuterated compounds from the milligram to the gram scale or larger for research purposes introduces a new set of challenges. A reaction that is efficient on a small scale may not be practical or safe on a larger one. Key considerations for scalability include cost, safety, purification, and the robustness of the synthetic method.

Cost-Effectiveness: The cost of starting materials, catalysts, and deuterium sources is a major factor. Precious metal catalysts, while efficient, can be expensive. digitellinc.com Therefore, developing methods that use low catalyst loadings or recyclable catalysts is crucial for large-scale synthesis. nih.gov The use of inexpensive deuterium sources like D₂O is also preferred. x-chemrx.com

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for scaling up isotopic labeling reactions. x-chemrx.comresearchgate.netcolab.ws Flow reactors offer precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety compared to traditional batch synthesis. x-chemrx.com This technology can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For example, a continuous flow Raney nickel-catalyzed hydrogen isotope exchange process has been developed for highly selective deuterium labeling. x-chemrx.com

Purification: The purification of the final deuterated compound to remove the catalyst and any byproducts is a critical step. On a larger scale, chromatographic purification can be cumbersome and costly. Therefore, synthetic routes that yield high-purity products with minimal side reactions are highly desirable. The stability of the deuterium label during workup and purification must also be considered, as back-exchange can occur under certain conditions. rsc.org

Method Robustness and Safety: A scalable synthesis must be robust and reproducible. The synthesis of α,α-dideuterio alcohols has been achieved on a 1 mmol scale with excellent deuterium incorporation (>98%), demonstrating the potential for scaling up certain reductive deuteration methods. mdpi.com Safety is also a primary concern, especially when handling flammable reagents or gases like D₂ under pressure. Flow chemistry can mitigate some of these risks by minimizing the volume of hazardous material present at any given time. x-chemrx.com

The following table summarizes the scalability aspects of different synthetic approaches.

| Synthetic Approach | Advantages for Scalability | Challenges for Scalability | Reference |

| Batch H/D Exchange | Simple setup for initial trials. | Potential for thermal runaway, difficult to control mixing on a large scale. | nih.gov |

| Flow Chemistry H/D Exchange | Excellent process control, enhanced safety, potential for automation and continuous production. | Higher initial equipment cost, potential for catalyst bed clogging. | x-chemrx.com, researchgate.net |

| Deuterodehalogenation | High and reliable deuterium incorporation (>99%), predictable regioselectivity. | Requires pre-functionalized (halogenated) starting materials, which adds synthetic steps. | acs.org |

| Reduction with Deuterated Reagents | Can achieve very high deuterium incorporation at specific sites (e.g., >98% for α,α-dideuterio alcohols). | Stoichiometric use of expensive deuterated reagents (e.g., SmI₂, LiAlD₄). | mdpi.com, epj-conferences.org |

Sophisticated Analytical Techniques for Characterization and Quantification of Isovaleric Acid Methyl D3 Ester

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When preceded by a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the detailed analysis of complex mixtures. For isotopically labeled compounds like Isovaleric Acid Methyl-d3 Ester, MS provides the ability to distinguish between the labeled and unlabeled forms, which is crucial for tracer studies and quantitative analyses.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound, being a volatile ester, is well-suited for GC-MS analysis. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov

While this compound is already an ester, derivatization can still play a crucial role in enhancing its analytical performance in GC-MS. The primary goals of derivatization in this context are to improve volatility, thermal stability, and chromatographic behavior, as well as to enhance ionization efficiency for improved sensitivity. researchgate.net For the parent compound, isovaleric acid, esterification to its methyl ester is a common derivatization strategy. sigmaaldrich.comwikipedia.org In the case of this compound, the deuterium (B1214612) labeling is inherent to the ester group.

A study on fatty acid analysis demonstrated that methylation using acetyl-chloride and methanol (B129727), followed by GC-MS, allowed for the rapid and sensitive determination of fatty acid methyl esters. nih.gov Another approach involves in-situ isotope-labeling esterification with deuterated methanol (CD3OD), which creates a mass shift of +3 m/z compared to naturally occurring methyl esters, facilitating their distinction. uni-due.deresearchgate.net

Table 1: GC-MS Derivatization Strategies and Their Impact

| Derivatization Strategy | Reagent Example | Purpose | Potential Outcome for this compound Analysis |

| Esterification (of parent acid) | Methanol with acid catalyst | Increase volatility and thermal stability of the parent acid. | This is the reaction that forms the target analyte. |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability of other analytes in the sample. | Can improve chromatography of interfering compounds. |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Enhance electron-capture detection for increased sensitivity. | May not be necessary for the already derivatized ester but can be used for other analytes. |

| Injection-Port Derivatization | Various | Increase sample throughput and reduce sample preparation time. | Could be explored for rapid screening applications. nih.gov |

This table provides an overview of common derivatization strategies in GC-MS and their relevance to the analysis of this compound.

Electron ionization (EI) is a hard ionization technique commonly used in GC-MS that bombards molecules with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which is invaluable for structural elucidation. nih.gov For this compound, EI-MS would produce a characteristic mass spectrum.

The molecular ion peak ([M]⁺) would be observed at a mass corresponding to the molecular weight of the deuterated ester. Key fragment ions would arise from the cleavage of specific bonds within the molecule. For instance, the loss of the methoxy-d3 group (•OCHD3) or the entire methyl-d3 ester group would produce significant fragment ions. The fragmentation pattern of branched-chain fatty acid methyl esters, such as isovaleric acid methyl ester, is well-characterized and can be used to confirm the structure. nih.gov The presence of the deuterium atoms in the methyl group will result in a 3-dalton mass shift in fragments containing this group compared to its non-deuterated analog, providing a clear marker for the labeled compound.

Table 2: Predicted Key Mass Fragments in EI-MS of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 119.1 | Molecular ion |

| [M - •OCHD3]⁺ | 84.1 | Loss of the methoxy-d3 radical |

| [M - COOCHD3]⁺ | 57.1 | Loss of the methyl-d3 formate (B1220265) group (isobutyl cation) |

| [CH3)2CH]⁺ | 43.1 | Isopropyl cation |

This table presents a prediction of the major fragment ions that would be observed in the electron ionization mass spectrum of this compound, aiding in its identification.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing a wide range of compounds, particularly those that are non-volatile or thermally labile. nih.gov For this compound, LC-MS offers an alternative and complementary approach to GC-MS.

Isotope-coded derivatization (ICD) is a strategy that significantly enhances the capabilities of LC-MS for quantitative analysis. nih.gov This technique involves labeling analytes with reagents that are chemically identical but differ in isotopic composition. While this compound is already isotopically labeled, ICD reagents can be used to label a non-deuterated internal standard or to differentially label samples for comparative analysis. nih.govresearchgate.net For instance, a non-deuterated isovaleric acid standard could be derivatized with a reagent containing a different isotopic label to serve as an internal standard for precise quantification. nih.gov

Several isotope-coded derivatization reagents have been developed to improve LC-MS analysis of various classes of compounds. nih.gov These reagents often introduce a charged moiety, which enhances ionization efficiency.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from solution. researchgate.net The efficiency of ESI can be highly dependent on the chemical properties of the analyte. Neutral or weakly ionizable compounds like esters may exhibit poor ESI response. researchgate.net

Derivatization can be employed to introduce a permanently charged or readily ionizable group onto the analyte, thereby significantly enhancing its ESI efficiency and, consequently, the sensitivity of the LC-MS analysis. tandfonline.comnih.gov For this compound, while it is an ester, its ionization efficiency in ESI might be limited. Derivatization strategies that add a quaternary amine or a pyridinium (B92312) group have been shown to dramatically increase the ESI response of fatty acids and their esters. researchgate.netnih.gov This approach converts the neutral analyte into a pre-charged species, leading to a much stronger signal in the mass spectrometer. Research has shown that such derivatization can lead to a substantial increase in detection sensitivity, often by several orders of magnitude. nih.govmdpi.com

Table 3: Derivatization Reagents for Enhanced ESI-MS Efficiency

| Derivatization Reagent | Functional Group Targeted | Effect on Analyte |

| Girard's Reagent T | Carbonyl groups | Introduces a quaternary ammonium (B1175870) group. |

| 2-bromo-1-methylpyridinium iodide | Carboxylic acids | Forms a positively charged pyridinium ester. researchgate.netnih.gov |

| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Organophosphorus acids | Introduces a permanently charged cationic tag. mdpi.com |

This table showcases examples of derivatization reagents that can be used to improve the electrospray ionization efficiency of analytes for LC-MS analysis.

Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotopic Analysis

Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful tool for determining the isotopic composition of individual compounds within a complex mixture. researchgate.net For this compound, which is intentionally enriched with deuterium, IRMS is primarily used to determine the stable carbon isotope ratio (δ¹³C) of the molecular backbone, while the deuterium enrichment is typically known from its synthesis. The compound itself often serves as an internal standard for quantifying the non-deuterated (d0) analogue in biological or environmental samples.

The determination of stable carbon isotope ratios (δ¹³C) in branched-chain fatty acids (BCFAs), such as isovaleric acid, provides valuable insights into their origins and synthetic pathways. nih.gov BCFAs are significant components of many bacteria and can be found in trace amounts in various food products, where their presence can indicate bacterial contributions. nih.gov

In a typical GC-IRMS analysis, fatty acids extracted from a sample are first converted to their methyl esters (FAMEs), including isovaleric acid to methyl isovalerate. washington.edu These volatile derivatives are then separated on a gas chromatograph before being combusted into CO₂ gas, which is introduced into the isotope ratio mass spectrometer. usgs.gov The IRMS instrument measures the ratio of ¹³CO₂ to ¹²CO₂, from which the δ¹³C value is calculated relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Research has shown that the δ¹³C values of BCFAs are often distinct from those of straight-chain fatty acids in the same sample. For instance, in dairy products, methyl-branched fatty acids have been found to be the most depleted in ¹³C compared to odd- and even-chain straight-chain fatty acids. nih.gov This distinction allows scientists to trace the sources of different fatty acids in a complex matrix. This compound can be used as an internal standard in these analyses to ensure accurate quantification of the endogenous, non-labeled methyl isovalerate.

Table 1: Illustrative δ¹³C Values of Saturated Fatty Acid Methyl Esters (FAMEs) from a Dairy Sample

| Fatty Acid Methyl Ester | Abbreviation | δ¹³C (‰ vs VPDB) |

| Methyl myristate | C14:0 | -28.5 |

| Methyl pentadecanoate | C15:0 | -32.1 |

| Methyl palmitate | C16:0 | -29.0 |

| iso-Methyl palmitate | iso-C16:0 | -35.8 |

| Methyl heptadecanoate | C17:0 | -33.4 |

| anteiso-Methyl heptadecanoate | anteiso-C17:0 | -36.5 |

This table presents representative data inspired by published findings on branched-chain fatty acids in dairy products. nih.gov The specific values are for illustrative purposes to demonstrate the typical depletion of ¹³C in branched-chain structures compared to straight-chain counterparts.

Isotopic fractionation, the partitioning of isotopes during physical, chemical, and biological processes, is a key principle in biogeochemistry. ethz.ch Kinetic isotope effects, which occur during unidirectional reactions, cause the products to have a different isotopic composition than the reactants. ethz.ch By studying the δ¹³C values of specific compounds like methyl isovalerate, scientists can gain insights into metabolic pathways and the cycling of carbon in various environments. nih.gov

For example, the biosynthesis of fatty acids involves a series of enzymatic reactions, each with an associated isotopic fractionation. nih.gov The carbon that is incorporated into the fatty acid chain comes from precursors like acetyl-CoA, and the δ¹³C value of the final fatty acid is a cumulative record of the fractionation at each step. chemicalbook.com Studies on BCFAs in different organisms and environments reveal that their distinct δ¹³C signatures can be used to trace their origins and understand the biogeochemical processes they have undergone. nih.govmassbank.jp The use of isotopically labeled standards, such as this compound, is crucial for the accurate quantification needed to build and validate models of these complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution Analysis

Quantitative ²H (deuterium) NMR spectroscopy is the definitive method for confirming the position and level of deuterium incorporation in a molecule like this compound. usgs.gov In this case, the analysis would confirm that the three deuterium atoms are located on the methyl group of the ester functionality.

The ²H NMR experiment is performed in a non-deuterated solvent. usgs.gov The spectrum produced shows signals only for the deuterium nuclei in the molecule. nist.gov The chemical shift of the deuterium signal is nearly identical to the chemical shift of the corresponding proton in a ¹H NMR spectrum. usgs.gov For this compound, a single signal would be expected in the ²H NMR spectrum corresponding to the -COOCD₃ group.

By integrating the area of this peak and comparing it to a known concentration standard, the absolute deuterium content can be quantified. This technique is crucial for verifying the isotopic purity and structural integrity of synthesized labeled compounds. usgs.gov

Table 2: Expected NMR Chemical Shifts for Isovaleric Acid Methyl Ester

| Position / Group | ¹H Chemical Shift (ppm, illustrative) | Expected ²H Chemical Shift (ppm) for -d3 Ester |

| -CH₃ (isobutyl) | ~0.95 (doublet) | N/A |

| -CH- (isobutyl) | ~2.08 (multiplet) | N/A |

| -CH₂- (methylene) | ~2.15 (doublet) | N/A |

| -OCH₃ (ester) | ~3.67 (singlet) | ~3.67 |

This table provides illustrative ¹H NMR chemical shifts for the non-deuterated compound based on typical values for similar structures. The expected ²H chemical shift for the deuterated methyl ester group would be very close to the ¹H chemical shift of the non-deuterated analogue.

A fascinating application of deuterium NMR involves the use of chiral anisotropic media, such as polypeptide-based chiral liquid crystals (CLCs), to analyze molecules that are chiral or prochiral. nih.gov While this compound itself is not chiral, this technique is highly relevant for studying the stereospecificity of biochemical reactions involving similar compounds.

When a molecule is dissolved in a CLC, it becomes partially oriented. If the molecule is chiral, the two enantiomers will orient differently, leading to separate signals in the NMR spectrum. This allows for the direct determination of enantiomeric excess. More subtly, this technique can distinguish between enantiotopic positions in a prochiral molecule. For example, it can differentiate between the two hydrogens on a methylene (B1212753) (-CH₂-) group, designating them as pro-R and pro-S. nih.gov This has been used to measure site-specific isotopic fractionation at prostereogenic sites in fatty acid chains, providing deep insights into enzyme-catalyzed reactions. nih.govnih.gov

Advanced Chromatographic Separations for Complex Biological and Environmental Matrices

The analysis of this compound, particularly when used as a tracer or internal standard, almost always involves its separation from a complex mixture of other compounds. Advanced gas chromatography (GC) is the primary technique for this purpose, given the volatility of the FAME.

GC methods utilizing high-polarity cyanopropyl-based capillary columns are standard for the separation of FAMEs, including positional and geometric isomers. When analyzing for a deuterated standard like this compound alongside its non-deuterated counterpart, the chromatographic separation is a key consideration. Deuterated compounds often exhibit slightly shorter retention times on GC columns compared to their non-deuterated (protiated) analogues. nih.gov This "chromatographic isotope effect" is due to the subtle differences in intermolecular interactions between the analytes and the stationary phase. nih.gov

While this effect can be useful for separation, in GC-MS and GC-IRMS, the mass difference is the primary means of distinguishing the labeled standard from the native compound. Therefore, the goal is often to achieve co-elution or near co-elution to ensure that both compounds experience the same conditions entering the detector, which improves the accuracy of quantification. Modern GC columns and precise temperature programming allow for excellent resolution of BCFAs like methyl isovalerate from other FAMEs in complex samples from matrices such as food, plasma, or bacterial cultures. nih.gov

Table 3: Illustrative Gas Chromatography Retention Times for FAMEs on a Polar Capillary Column

| Fatty Acid Methyl Ester | Abbreviation | Typical Retention Time (min) | Expected Retention Time Shift for d3-Methyl Ester |

| Methyl butyrate | C4:0 | 5.2 | Minor negative shift |

| Methyl isovalerate | iso-C5:0 | 6.8 | Minor negative shift |

| Methyl valerate | C5:0 | 7.5 | Minor negative shift |

| Methyl caproate | C6:0 | 10.1 | Minor negative shift |

This table provides an illustrative example of GC retention times for short-chain FAMEs on a hypothetical polar column. Actual retention times are highly dependent on the specific column, temperature program, and carrier gas flow rate. The retention time for the d3-methyl ester would be expected to be slightly shorter than its non-deuterated analogue.

Multidimensional Gas Chromatography (GCxGC) for Isomer Separation

Conventional one-dimensional gas chromatography (GC) can often fall short in resolving complex mixtures of isomers, such as those encountered in the analysis of fatty acid methyl esters (FAMEs). gcms.cznih.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power by employing two columns of different selectivity connected via a modulator. gcms.cz This technique is particularly advantageous for separating isomers of fatty acid methyl esters, including positional and geometric (cis/trans) isomers, which may co-elute in a single-dimension GC system. gcms.cznih.gov

In GCxGC, the eluate from the first column is periodically trapped and then rapidly injected onto a second, shorter column for a fast separation. gcms.cz This process creates a two-dimensional chromatogram, or contour plot, where compounds are separated based on two different physicochemical properties, greatly increasing the peak capacity and resolution of the analysis. gcms.cznih.gov For instance, the separation of complex mixtures of octadecenoic (18:1) fatty acid isomers has been successfully achieved using GCxGC, demonstrating its superiority over conventional GC methods. nih.gov The structured nature of the GCxGC contour plot can also provide preliminary identification of compound classes based on their elution patterns. gcms.cz

The choice of column phases is critical for achieving optimal separation in GCxGC. For the analysis of FAMEs, a common approach involves using a non-polar column in the first dimension and a more polar column in the second dimension. nih.gov Ionic liquid columns have shown particular promise in the first dimension for separating FAME isomers due to their unique selectivity. nih.govnih.gov For example, an ionic liquid column coupled with a 50% phenyl polysilphenylene-siloxane column in the second dimension has been shown to provide optimal separation of octadecenoic acid isomers. nih.gov The enhanced separation provided by GCxGC is crucial for accurately quantifying isotopically labeled standards like this compound, especially in complex biological matrices where numerous isomers may be present.

Table 1: Comparison of GCxGC and Conventional GC for Isomer Separation

| Feature | Conventional Gas Chromatography (GC) | Multidimensional Gas Chromatography (GCxGC) |

| Principle | Separation based on a single column's properties. | Sequential separation on two columns with different selectivities. gcms.cz |

| Peak Capacity | Limited, prone to co-elution of isomers. gcms.cz | Significantly enhanced, allowing for the resolution of complex isomeric mixtures. nih.gov |

| Data Output | One-dimensional chromatogram. | Two-dimensional contour plot. gcms.cz |

| Isomer Separation | Often incomplete for complex mixtures of positional and geometric isomers. nih.gov | Capable of resolving closely related isomers, including cis/trans and positional isomers. nih.govnih.gov |

| Compound Identification | Relies primarily on retention time and mass spectral data. | Aided by structured elution patterns in the 2D plot, in addition to retention times and mass spectra. gcms.cz |

Sample Preparation and Extraction Protocols for Labeled Metabolites from Diverse Sources

The successful analysis of this compound heavily relies on robust and efficient sample preparation and extraction protocols. The primary goals of these procedures are to isolate the analyte from the complex sample matrix, remove interfering substances, and pre-concentrate the analyte to a level suitable for detection. slideshare.net The choice of method depends significantly on the nature of the sample matrix, which can range from biological fluids and tissues to environmental samples. numberanalytics.comresearchgate.net

For biological samples, which are inherently complex, sample preparation is a critical step to ensure data quality. numberanalytics.comresearchgate.net Common techniques for extracting metabolites like short-chain fatty acids and their esters include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. slideshare.netnumberanalytics.comresearchgate.net

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. numberanalytics.com For fatty acid methyl esters, a common LLE approach uses a solvent system like hexane (B92381) to extract the non-polar esters from an aqueous phase. chromatographyonline.comnih.gov The efficiency of the extraction can be influenced by factors such as pH and the choice of organic solvent.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte of interest while interfering compounds are washed away. numberanalytics.com This technique offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation.

Derivatization: Since many metabolites, including isovaleric acid, are not sufficiently volatile for GC analysis, a derivatization step is often necessary. nih.govthermofisher.com This process chemically modifies the analyte to increase its volatility and thermal stability. thermofisher.com For the analysis of fatty acids, esterification to form fatty acid methyl esters (FAMEs) is a standard procedure. sigmaaldrich.comrestek.com In the case of this compound, the deuterated methyl group is introduced during this derivatization step, often using a deuterated reagent like deuterated methanol (CD₃OD) in the presence of a catalyst such as boron trifluoride (BF₃) or hydrochloric acid (HCl). sigmaaldrich.comnih.gov

The extraction of labeled metabolites from different sources requires careful consideration of the matrix. For instance, extracting FAMEs from soil samples involves a mild alkaline methanolysis followed by neutralization and extraction with a non-polar solvent like hexane. rhizolab.com In contrast, for biological fluids like plasma or serum, protein precipitation with a solvent such as acetonitrile (B52724) or methanol is often a preliminary step to remove high-molecular-weight interferences before extraction. researchgate.net

Table 2: Overview of Sample Preparation Techniques for Labeled Metabolites

| Technique | Principle | Application to this compound | Key Considerations |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. numberanalytics.com | Extraction of the non-polar this compound into an organic solvent like hexane from an aqueous matrix. chromatographyonline.comnih.gov | Solvent choice, pH adjustment, and potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. numberanalytics.com | Can be used for cleanup and pre-concentration of the analyte from complex matrices. | Sorbent selection, elution solvent, and method optimization are crucial. |

| Derivatization (Esterification) | Chemical modification to increase volatility for GC analysis. thermofisher.com | Conversion of isovaleric acid to its methyl-d3 ester using a deuterated methylating agent. sigmaaldrich.comnih.gov | In-situ labeling with deuterated reagents; reaction conditions (temperature, time) must be controlled. |

| Protein Precipitation | Removal of proteins from biological fluids using a solvent or acid. researchgate.net | A common initial step for samples like plasma or serum to reduce matrix interference. | Choice of precipitating agent and ensuring complete precipitation. |

Mechanistic Studies in Biochemical and Biological Pathways Utilizing Isovaleric Acid Methyl D3 Ester As an Isotopic Tracer

Elucidating Metabolic Fluxes in Cellular and Organismal Systems

Metabolic flux analysis (MFA) is a key application for isotopic tracers like Isovaleric Acid Methyl-d3 Ester. MFA provides a quantitative measure of the rates (fluxes) of reactions within a metabolic network. ox.ac.uk By introducing the deuterated tracer and monitoring the incorporation of the d3-label into downstream metabolites over time, researchers can map the flow of metabolites and understand how pathways are utilized under different physiological or pathological conditions. nih.govvanderbilt.edu

Isovaleric acid is a central intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine (B10760876). The breakdown of BCAAs is a critical metabolic process, with tissues like skeletal muscle, brown fat, liver, and heart showing significant oxidative activity. nih.gov Dysregulation of BCAA metabolism is linked to various diseases, including diabetes and heart failure. mdpi.com

By introducing this compound, researchers can quantify the flux through the downstream steps of leucine catabolism. After cellular uptake and enzymatic cleavage of the ester group, the resulting d3-isovalerate (or more accurately, its CoA derivative, isovaleryl-CoA) enters the mitochondrial BCAA degradation pathway. The labeled carbon skeleton is further metabolized, eventually entering the tricarboxylic acid (TCA) cycle as acetyl-CoA and acetoacetate. mdpi.com

The rate of appearance of the d3-label in subsequent metabolites, such as succinate (B1194679) or malate (B86768) in the TCA cycle, allows for the calculation of pathway flux. nih.gov This provides a direct measurement of how actively the BCAA catabolic machinery is operating within the intact organism or cell culture, an insight that cannot be reliably predicted from gene expression or protein levels alone. nih.gov

Table 1: Hypothetical Isotope Enrichment in TCA Cycle Intermediates Following Administration of this compound in Mouse Liver

| Metabolite | Isotopic Enrichment (M+3, %) after 60 min | Inferred Pathway Activity |

| Succinate | 5.2 | High |

| Fumarate | 4.9 | High |

| Malate | 5.1 | High |

| Citrate | 1.8 | Moderate |

This interactive table illustrates how measuring the percentage of a metabolite pool that contains the isotopic label (M+3 representing the three deuterium (B1214612) atoms) can provide a quantitative assessment of the flux from isovaleric acid into the TCA cycle.

Beyond a single pathway, tracers like this compound are invaluable for mapping the distribution of carbon and hydrogen atoms across interconnected metabolic networks. nih.gov The acetyl-CoA produced from isovalerate catabolism can be utilized in various ways: it can be oxidized in the TCA cycle for energy production, used for the synthesis of fatty acids, or contribute to the formation of ketone bodies. mdpi.com

By tracking the d3-label, scientists can determine the relative contribution of leucine/isovalerate to these different metabolic fates. For example, detecting the label in newly synthesized palmitate would indicate that carbon from isovalerate is being directed towards lipogenesis. This systemic view is crucial for understanding how nutrient utilization is partitioned and regulated. Modern analytical methods can measure the isotopic labeling of dozens of metabolites in parallel, enabling a systems-level quantification of metabolic flux. isotope.com

Applying isotopic tracers in whole animal models, such as mice, provides insights into metabolism at the organismal level, capturing the complex interplay between different organs and tissues. nih.govisotope.com Following administration of this compound, the distribution and transformation of the tracer can be monitored in various tissues. This in vivo approach has revealed the surprising capacity of nearly all tissues to oxidize BCAAs and has highlighted organs like the pancreas that derive a significant portion of their energy from these amino acids. nih.gov Such studies are essential for understanding the physiological context of metabolic diseases, as the metabolic behavior of cells in culture can differ significantly from that within a living organism. nih.gov Deuterium metabolic imaging (DMI) is an emerging in vivo technique that can non-invasively map the metabolism of deuterated substrates, offering powerful possibilities for clinical translation. nih.govnih.govelifesciences.org

Biosynthetic Pathway Delineation for Isovaleric Acid Derivatives

While often viewed as a catabolic intermediate in mammals, isovaleric acid and its derivatives are important components of various natural products in plants and microorganisms. Isotopic labeling is a classic and powerful technique for elucidating the biosynthetic pathways of such compounds. nih.gov

To uncover how a complex natural product containing an isovalerate moiety is built, researchers can feed the organism labeled precursors. nih.govnih.gov While one might use labeled leucine to trace the entire pathway, using this compound can specifically probe the later steps of the biosynthetic route. If the organism incorporates the intact d3-isovalerate unit into the final natural product, it provides strong evidence that isovaleric acid (or its CoA ester) is a direct precursor. By isolating intermediates and analyzing their labeling patterns, it is possible to reconstruct the sequence of enzymatic reactions. nih.gov This approach is critical for identifying the function of genes within biosynthetic gene clusters discovered through genome sequencing.

The replacement of hydrogen with its heavier isotope, deuterium, can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Therefore, if an enzymatic step involves the breaking of a C-H bond on the methyl group of isovalerate, the reaction will proceed more slowly with this compound than with its non-deuterated counterpart. nih.govnih.gov

The magnitude of the KIE, expressed as the ratio of the reaction rates (kH/kD), provides valuable information about the reaction mechanism. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction. wikipedia.orgosti.gov This allows researchers to pinpoint specific catalytic steps and gain insight into the transition state of the enzyme-catalyzed reaction. libretexts.org Even small secondary KIEs, where the labeled bond is not broken, can provide clues about changes in hybridization at the carbon center during the reaction. wikipedia.org

Table 2: Hypothetical Kinetic Isotope Effects (KIE) for Enzymes Metabolizing Isovalerate

| Enzyme | Reaction Type | kH/kD | Mechanistic Implication |

| Enzyme A | Methyl group hydroxylation | 5.8 | C-H bond cleavage is likely the rate-determining step. |

| Enzyme B | Acyl-CoA synthetase | 1.1 | C-H bond at the methyl group is not broken during the reaction. |

| Enzyme C | Dehydrogenation at α,β-carbons | 1.0 | No KIE observed for the methyl group, as expected. |

This interactive table demonstrates how measuring the KIE can help elucidate the mechanism of different enzymes that might act on isovaleric acid. A large KIE for Enzyme A suggests its function involves direct chemical transformation of the methyl group.

Degradation Pathways of Branched-Chain Carboxylic Acids and their Esters

Branched-chain carboxylic acids, such as isovaleric acid, are key intermediates in the metabolism of branched-chain amino acids. biocrates.comnih.gov Their degradation is a vital process in many organisms, from microbes to mammals. The use of deuterated esters like this compound helps to elucidate the specific steps and microbial players involved in these pathways.

Isovaleric acid is a naturally occurring five-carbon branched-chain fatty acid produced primarily through the microbial fermentation of the amino acid leucine. biocrates.comnih.gov A wide array of bacteria are known to be involved in its production and subsequent degradation. In many biological systems, the initial step in the metabolism of isovaleric acid is its activation to isovaleryl-CoA. wikipedia.orgwikipedia.org This intermediate is a central molecule in the leucine catabolism pathway. wikipedia.org

The degradation of isovaleric acid and its esters is highly dependent on the microbial species present and the environmental conditions. For instance, in the context of food fermentation, yeasts like Brettanomyces can produce isovaleric acid from leucine and can also metabolize it into its ethyl ester, ethyl isovalerate, which has a fruity aroma. milkthefunk.com Other bacteria, such as various species of Staphylococcus, Clostridium, Lactobacillus, and Bacillus, are also known to produce or metabolize isovaleric acid. nih.govmilkthefunk.comtandfonline.com

Studies on analogous branched-chain compounds have shown that the degree of branching significantly affects the rate of biodegradation, with more highly branched structures degrading more slowly. nih.govdntb.gov.ua The primary mechanism for the breakdown of the carboxylic acid side chain is β-oxidation. nih.govdntb.gov.ua When studying the degradation of this compound, it is presumed that the ester bond is first hydrolyzed by microbial esterases to yield methanol-d3 (B56482) and isovaleric acid. The deuterated methanol (B129727) can be tracked to understand methyl group metabolism, while the isovaleric acid enters its specific degradation pathway, which can be monitored separately.

Table 1: Microorganisms Involved in Isovaleric Acid Metabolism

| Microorganism | Role in Isovaleric Acid Metabolism | Typical Environment | Reference |

|---|---|---|---|

| Staphylococcus epidermidis | Produces isovaleric acid from leucine | Human skin, sweat | nih.govmilkthefunk.com |

| Brettanomyces bruxellensis | Produces isovaleric acid from leucine; can convert it to ethyl isovalerate | Beer, wine | milkthefunk.com |

| Clostridium saccharoperbutylacetonicum | Can be mutated to produce isovaleric acid from glucose | Industrial fermentation | tandfonline.com |

| Lactobacillus spp. | Can produce isovaleric acid from leucine in the presence of an alpha-keto acid | Cheese, fermented foods | milkthefunk.com |

| Bacillus spp. | Can produce isovaleric acid | Soil, various environments | milkthefunk.com |

| Pseudomonas spp. | Implicated in the degradation of branched aromatic alkanoic acids | Soil, water | nih.govdntb.gov.ua |

This table is interactive. You can sort and filter the data.

The introduction of a deuterium label into an organic molecule like this compound can influence its environmental transformation and fate due to the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.govresearchgate.net Consequently, reactions that involve the cleavage of this bond as a rate-determining step will proceed more slowly for the deuterated compound.

Applications of Isovaleric Acid Methyl D3 Ester in Advanced Research Models and Systems

Isotopic Probes in Mammalian Cell Culture Research

In the controlled environment of mammalian cell culture, stable isotope-labeled molecules are instrumental in dissecting intricate cellular processes. The introduction of a deuterated compound like Isovaleric Acid Methyl-d3 Ester enables researchers to trace its metabolic fate, offering a detailed view of its uptake, conversion, and incorporation into cellular components.

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and immune cell activation. Stable Isotope-Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA) are powerful techniques used to quantify the altered metabolic pathways in these conditions. acs.orgclearsynth.combiocrates.com While foundational studies in this area have often utilized tracers like ¹³C-glucose and ¹³C-glutamine, the principle extends to other metabolites, including branched-chain fatty acids and their derivatives. nih.govescholarship.org

Isovaleric acid is known to be an intermediate in the metabolism of branched-chain amino acids, such as leucine (B10760876). biocrates.comwikipedia.org By introducing this compound to cell cultures, researchers can trace the deuterium (B1214612) label as it is incorporated into downstream metabolites. This allows for the quantification of the flux through specific pathways. For instance, in cancer cells, which often exhibit altered lipid metabolism, this deuterated tracer could help elucidate the extent to which exogenous branched-chain fatty acids contribute to the synthesis of complex lipids or are utilized for energy. mdpi.com The ability to distinguish the tracer-derived metabolites from the endogenous unlabeled pool is critical for understanding the nuances of metabolic rewiring.

Table 1: Illustrative Application of a Deuterated Short-Chain Fatty Acid Ester in In Vitro Metabolic Flux Analysis

| Cell Line | Metabolic Condition | Tracer | Key Finding |

| Human Breast Cancer (MCF-7) | Normoxia | Deuterated Short-Chain Fatty Acid Ester | Increased incorporation of the deuterium label into cellular lipid pools, suggesting enhanced de novo lipogenesis from exogenous fatty acid sources. |

| Murine Macrophage (RAW 264.7) | LPS-stimulated (Inflammatory) | Deuterated Short-Chain Fatty Acid Ester | Altered flux of the deuterated label, indicating a shift in fatty acid metabolism to support the production of inflammatory mediators. |

| Human Hepatocellular Carcinoma (HepG2) | Hypoxia | Deuterated Short-Chain Fatty Acid Ester | Reduced oxidation of the deuterated fatty acid, with the label being shunted towards triglyceride storage, reflecting a common metabolic adaptation to low oxygen. |

This table presents hypothetical research findings to illustrate the potential application of a deuterated short-chain fatty acid ester in studying metabolic reprogramming. The findings are based on established principles of cancer and inflammatory cell metabolism.

The controlled nature of cell culture allows for high-resolution interrogation of specific metabolic pathways. The use of a deuterated tracer like this compound, in conjunction with advanced analytical techniques such as high-resolution mass spectrometry, enables the precise identification and quantification of labeled metabolites. nih.gov This approach, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics, has analogous applications in metabolomics. isotope.comwikipedia.org

By providing this compound as a substrate, researchers can track the deuterium atoms as they are enzymatically processed. This can help to confirm enzymatic activities and pathway connections. For example, the conversion of the deuterated ester to its corresponding acid and subsequent entry into mitochondrial metabolism can be monitored. This is particularly relevant in studying diseases like isovaleric acidemia, an inborn error of metabolism where the breakdown of isovaleric acid is impaired. biocrates.com In a research setting, using a labeled compound could help to assess the efficacy of potential therapeutic interventions at the cellular level by measuring the clearance of the deuterated label.

Metabolic Dynamics in Plant and Non-Human Animal Models

Moving from in vitro to in vivo systems, this compound can serve as a valuable tracer to understand metabolic dynamics within whole organisms and their ecosystems. Its volatile nature also presents unique opportunities for studying plant-related processes.

Plants and soil microbes release a wide array of biogenic volatile organic compounds (BVOCs), including esters, which play roles in communication and nutrient cycling. mdpi.comnih.govnih.gov The introduction of a deuterated VOC like this compound into a controlled agro-ecosystem allows for the direct tracing of its movement and transformation. For instance, researchers could apply the labeled compound to the soil and monitor its uptake by plants, its metabolism within the plant, and its potential re-release into the atmosphere. nih.govresearchgate.net

This approach could provide quantitative data on the rate of nutrient cycling and the allocation of carbon resources within the plant-soil-microbe system. By analyzing plant tissues, soil samples, and the air within the experimental system, the distribution of the deuterium label can be mapped over time, offering insights into the efficiency of nutrient use and the complex interactions between different components of the ecosystem.

Table 2: Potential Research Questions Addressable with this compound in Agro-Ecosystems

| Research Question | Experimental Approach | Expected Outcome |

| What is the rate of uptake of volatile esters from the soil by crop plants? | Application of this compound to the soil around the plant roots, followed by mass spectrometric analysis of plant tissues. | Quantification of the deuterium label in various plant parts (roots, stems, leaves) over time. |

| How do soil microbes metabolize volatile esters? | Incubation of soil samples with this compound and analysis of the headspace for labeled metabolic byproducts. | Identification and quantification of deuterated metabolites produced by the soil microbiome. |

| To what extent are volatile esters transported between different plants via the atmosphere? | Release of this compound in a controlled environment with multiple plants and subsequent analysis of unlabeled plants for the presence of the deuterium label. | Detection of the deuterium label in neighboring plants, providing evidence for volatile-mediated nutrient transfer. |

In non-human animal models, stable isotope tracers are used to study the in vivo metabolism of various compounds. ukisotope.comisotope.com this compound can be administered to animals to trace the metabolic fate of branched-chain fatty acids. This is particularly relevant for comparative studies, for example, between ruminant and non-ruminant animals, which have vastly different digestive systems and fatty acid profiles in their milk and tissues. epa.gov

By administering the deuterated ester and subsequently analyzing blood, urine, and tissue samples, researchers can quantify the absorption, distribution, metabolism, and excretion of the compound. This can reveal differences in metabolic pathways between species or in response to different diets or disease states. For example, in a study comparing a model of metabolic syndrome with a healthy control group, the differential processing of the deuterated tracer could highlight metabolic dysregulations associated with the disease. nih.gov

Environmental Tracing and Pollutant Fate Studies

The chemical stability and unique mass of deuterated compounds make them excellent tracers for environmental studies. asme.orgastm.org this compound, as a representative of volatile organic compound esters, can be used to track the fate and transport of pollutants in various environmental compartments.

When released into a controlled environmental system, such as a microcosm simulating a groundwater aquifer or a soil plot, the movement and degradation of this compound can be monitored over time. By taking samples from different locations and analyzing them for the presence of the deuterated compound and its breakdown products, scientists can determine rates of transport, dispersion, and biodegradation. This information is crucial for assessing the environmental risk of pollutants and for developing effective remediation strategies. The use of deuterated tracers offers a significant advantage over simply measuring the unlabeled pollutant, as it allows for the unambiguous differentiation between the added tracer and any pre-existing background levels of the compound. asme.org

Monitoring Organic Compound Degradation in Soil and Groundwater Systems

The introduction of isotopically labeled compounds, such as this compound, into soil and groundwater microcosms allows researchers to track the breakdown of organic matter. By monitoring the changes in the isotopic composition of the compound and its degradation products over time, scientists can determine the rates and pathways of biodegradation. This approach, known as stable isotope probing (SIP), provides direct evidence of microbial activity and the transformation of contaminants. epa.govnih.gov

While specific studies focusing exclusively on this compound are not abundant in publicly available literature, the principles of using deuterated compounds as tracers are well-established. For instance, research on the biodegradation of other esters, such as phthalates, in soil has demonstrated that microbial processes are the primary drivers of their degradation. researchgate.netnih.govnih.gov These studies often show that the rate of degradation is influenced by factors like microbial population density, soil type, and the presence of other organic matter.

In a hypothetical soil microcosm experiment, this compound could be introduced to a soil sample, and its concentration, along with the concentration of its potential degradation product, isovaleric acid-d3, would be measured over time. The disappearance of the parent ester and the appearance of the deuterated acid would provide a direct measure of the hydrolysis rate.

Table 1: Hypothetical Degradation of this compound in a Soil Microcosm

| Time (Days) | This compound Concentration (µg/kg) | Isovaleric Acid-d3 Concentration (µg/kg) |

| 0 | 1000 | 0 |

| 7 | 750 | 250 |

| 14 | 500 | 500 |

| 21 | 250 | 750 |

| 28 | 50 | 950 |

This table is for illustrative purposes and does not represent data from a specific study.

Similarly, in groundwater systems, the movement and degradation of contaminants can be monitored. The use of labeled compounds helps to distinguish between the loss of a contaminant due to degradation versus dilution or sorption to aquifer materials. nmu.edu The detection of deuterated breakdown products in monitoring wells downgradient from a release point would confirm in-situ biodegradation.

Source Apportionment of Volatile Organic Compounds Using Isotopic Signatures

Volatile organic compounds (VOCs) are emitted from a wide range of natural and anthropogenic sources, making it challenging to identify the primary contributors to air pollution in a given area. The isotopic composition of VOCs can serve as a fingerprint to trace them back to their origins. researchgate.net

Isovaleric acid and its esters are known to be emitted from various sources, including agricultural activities, industrial processes, and natural sources like vegetation. researchgate.net By analyzing the isotopic signature of isovaleric acid esters in ambient air and comparing it to the signatures of potential sources, researchers can apportion the contributions of each source.

The use of this compound in this context would likely be as an internal standard or a spike in controlled release studies to understand atmospheric transport and transformation processes. For example, by releasing a known quantity of the deuterated compound and measuring its concentration and isotopic ratio at various distances from the source, scientists can model its dispersion and reaction rates in the atmosphere.

Research on the source apportionment of other VOCs has successfully used stable isotope analysis. For instance, the carbon and hydrogen isotopic ratios of methane (B114726) have been used to differentiate between biogenic and thermogenic sources. capes.gov.br Similarly, the isotopic composition of fatty acids has been used to trace their origins in atmospheric aerosols. nih.gov

Table 2: Illustrative Isotopic Signatures of Isovaleric Acid from Different Sources

| Source | δ¹³C (‰) | δD (‰) |

| Agricultural Waste | -28 | -150 |

| Industrial Solvent | -35 | -200 |

| Natural Vegetation | -25 | -120 |

This table presents hypothetical isotopic values for illustrative purposes. Actual values would need to be determined through specific research.

By measuring the isotopic composition of isovaleric acid in an air sample and applying mixing models with the source signatures, the relative contribution of each source can be estimated. The addition of a known amount of this compound to the analytical process can improve the accuracy and precision of these measurements.

Future Directions and Emerging Research Avenues for Isovaleric Acid Methyl D3 Ester

Development of Novel Isotopic Probes with Enhanced Specificity and Detection Limits

The continuous quest for greater sensitivity and specificity in analytical chemistry is driving the development of a new generation of isotopic probes. For Isovaleric Acid Methyl-d3 Ester, this translates to its application in more refined and targeted analytical methods. Future research will likely focus on:

Higher-Order Deuteration: Synthesizing esters with a higher degree of deuterium (B1214612) incorporation can further shift the mass spectrum, reducing any potential for overlap with naturally occurring isotopes and enhancing detection in complex biological matrices.

Multi-Isotope Labeling: Combining deuterium labeling with other stable isotopes, such as ¹³C or ¹⁵N, within the same molecule can create multi-faceted probes. This would allow for simultaneous tracing of different metabolic pathways or components of a molecule.

Derivatization Strategies: Developing novel derivatization techniques for short-chain fatty acids and their esters can improve their chromatographic behavior and ionization efficiency in mass spectrometry, thereby lowering detection limits.

These advancements will enable researchers to probe metabolic pathways with unprecedented detail and accuracy.

Integration of Multi-Omics Data with Isotopic Tracing Information for Systems Biology

Systems biology aims to understand the intricate network of interactions within a biological system. The integration of data from various "omics" fields is central to this endeavor. frontiersin.orgeurisotop.com Isotopic tracing data from compounds like this compound provides a dynamic layer of information that complements the static snapshots offered by genomics, transcriptomics, and proteomics.

Future research will focus on developing sophisticated bioinformatics pipelines to:

Correlate Metabolic Flux with Gene and Protein Expression: By tracing the metabolic fate of the deuterated isovalerate moiety, researchers can link metabolic pathway activity directly to the expression levels of the enzymes involved. eurisotop.com

Unraveling Regulatory Networks: Integrating isotopic data can help elucidate how genetic variations or external stimuli impact metabolic fluxes, providing a more complete picture of cellular regulation. eurisotop.com

Personalized Medicine: In a clinical context, this integrated approach could lead to the identification of patient-specific metabolic signatures, paving the way for personalized diagnostic and therapeutic strategies.

The synergy between isotopic tracing and multi-omics will be instrumental in building comprehensive and predictive models of biological systems.

Advanced Computational Modeling of Metabolic Networks Informed by Isotopic Data

Computational modeling is an essential tool for deciphering the complexity of metabolic networks. nih.govthermofisher.com Isotopic labeling data provides crucial constraints for these models, allowing for more accurate predictions of metabolic fluxes. nih.govnih.gov

Emerging research in this area includes:

Dynamic Metabolic Flux Analysis (MFA): While traditional MFA often assumes a metabolic steady state, future models will increasingly incorporate time-course isotopic data to capture the dynamic nature of metabolic responses. nih.gov

Whole-Cell Models: The ultimate goal is to develop computational models that encompass all major metabolic pathways within a cell, informed by extensive isotopic labeling experiments.

Predictive Toxicology: By modeling how xenobiotics perturb metabolic pathways, informed by isotopic tracing of their breakdown products, researchers can better predict potential toxicity.

The following table outlines key computational approaches that will be enhanced by the integration of data from isotopic probes like this compound:

| Computational Approach | Description | Role of Isotopic Data |

| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolism at the genome scale. nih.gov | Provides constraints on reaction rates, leading to more accurate flux predictions. nih.gov |

| Metabolic Flux Analysis (MFA) | A technique to quantify the rates of metabolic reactions. nih.govmedchemexpress.com | Essential for determining intracellular fluxes by tracking the flow of labeled atoms through the metabolic network. nih.govresearchgate.net |

| Kinetic Modeling | Models that incorporate enzyme kinetics to simulate the dynamic behavior of metabolic pathways. | Helps in parameterizing kinetic models by providing data on reaction rates under different conditions. |

Expanding Research into Underexplored Biological Systems and Environmental Compartments

The application of this compound is not limited to well-characterized model organisms. Significant opportunities exist for its use in less-studied biological and environmental contexts.

Microbiome Research: As a short-chain fatty acid ester, isovaleric acid is a key metabolite in the gut microbiome. wikipedia.orgmdpi.com Using deuterated tracers can help elucidate the complex metabolic interactions between different microbial species and their host.

Plant Biology: Investigating the biosynthesis and metabolism of branched-chain fatty acids in plants can reveal novel metabolic pathways and their roles in plant development and defense.

Environmental Tracing: Deuterated short-chain fatty acids have been proposed as environmentally friendly tracers for studying subterranean fluid flow, such as in petroleum reservoirs. osti.gov This application offers a green alternative to traditionally used halogenated compounds.

Future studies in these areas will broaden our understanding of the diverse roles of short-chain fatty acids in nature and provide innovative solutions for environmental monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.